molecular formula C17H14N2O4 B12880584 Quinoline, 6,8-dimethoxy-2-(2-nitrophenyl)- CAS No. 61472-32-0

Quinoline, 6,8-dimethoxy-2-(2-nitrophenyl)-

Cat. No.: B12880584
CAS No.: 61472-32-0
M. Wt: 310.30 g/mol
InChI Key: QPPUCHXNFBODET-UHFFFAOYSA-N
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Description

6,8-dimethoxy-2-(2-nitrophenyl)quinoline: is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with methoxy groups at positions 6 and 8, and a nitrophenyl group at position 2. The presence of these functional groups imparts unique chemical and biological properties to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dimethoxy-2-(2-nitrophenyl)quinoline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 6,8-dimethoxy-2-(2-nitrophenyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

6,8-dimethoxy-2-(2-nitrophenyl)quinoline has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, antimicrobial, and anti-inflammatory drugs.

    Biological Studies: The compound is employed in biological studies to investigate its effects on various cellular pathways and its potential as a pharmacological agent.

    Chemical Research: It serves as a model compound for studying the reactivity and properties of quinoline derivatives, aiding in the design of new compounds with improved biological activities.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6,8-dimethoxy-2-(2-nitrophenyl)quinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in cellular processes. For example, it may inhibit certain kinases or enzymes involved in cancer cell proliferation.

    Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.

Comparison with Similar Compounds

Uniqueness: 6,8-dimethoxy-2-(2-nitrophenyl)quinoline is unique due to the presence of both methoxy and nitrophenyl groups, which impart distinct chemical reactivity and biological activities. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

CAS No.

61472-32-0

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

6,8-dimethoxy-2-(2-nitrophenyl)quinoline

InChI

InChI=1S/C17H14N2O4/c1-22-12-9-11-7-8-14(18-17(11)16(10-12)23-2)13-5-3-4-6-15(13)19(20)21/h3-10H,1-2H3

InChI Key

QPPUCHXNFBODET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC(=N2)C3=CC=CC=C3[N+](=O)[O-])OC

Origin of Product

United States

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